Home > Products > Screening Compounds P33843 > R-(-)-Flecainide
R-(-)-Flecainide - 99495-90-6

R-(-)-Flecainide

Catalog Number: EVT-334496
CAS Number: 99495-90-6
Molecular Formula: C17H20F6N2O3
Molecular Weight: 414.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

R-(-)-Flecainide is one enantiomer of the racemic drug flecainide, a Class IC antiarrhythmic agent. [, , ] It is essential to differentiate between the enantiomers as they can exhibit distinct pharmacokinetic and pharmacodynamic properties. R-(-)-Flecainide plays a crucial role in scientific research, specifically in investigating the stereoselective metabolism and disposition of flecainide in relation to genetic polymorphisms, particularly the cytochrome P450IID6 (CYP2D6) enzyme. [, ] This research provides valuable insights into interindividual variability in drug response and potential drug interactions.

S-(+)-Flecainide

  • Relevance: The research provided discusses the stereoselective disposition of flecainide enantiomers, meaning the body processes the R-(-)- and S-(+)-enantiomers differently. Studies show that the clearance of R-(-)-flecainide is more significantly affected by CYP2D6 inhibition compared to S-(+)-flecainide. This suggests that the metabolism of R-(-)-flecainide may be more dependent on the CYP2D6 enzyme. [, , ]

Meta-O-Dealkylated Flecainide (MODF)

  • Relevance: The formation of MODF is significantly lower in individuals categorized as poor metabolizers of sparteine/debrisoquine, who have reduced CYP2D6 activity. This suggests that R-(-)-Flecainide metabolism, leading to MODF formation, is influenced by the CYP2D6 enzyme. []

Meta-O-Dealkylated Lactam of Flecainide (MODLF)

  • Relevance: Similar to MODF, the formation of MODLF is significantly reduced in poor metabolizers of sparteine/debrisoquine, indicating a role for CYP2D6 in the metabolism of R-(-)-Flecainide. []

Quinidine

  • Relevance: Research demonstrates that administering quinidine alongside R-(-)-flecainide to extensive metabolizers leads to a significant decrease in R-(-)-flecainide clearance. This effect is attributed to quinidine's inhibition of CYP2D6, indicating this enzyme's role in R-(-)-flecainide metabolism. Notably, this effect is not observed in poor metabolizers, further supporting the importance of CYP2D6 in R-(-)-flecainide clearance. []

Sparteine

  • Relevance: Sparteine is used as a phenotypic marker for CYP2D6 activity. Individuals are classified as extensive or poor metabolizers of sparteine/debrisoquine based on their ability to metabolize sparteine, which reflects their CYP2D6 enzyme activity. The research investigates the disposition of R-(-)-flecainide in relation to the sparteine/debrisoquine metabolizer phenotype, suggesting a link between CYP2D6 activity and R-(-)-flecainide metabolism. []

Debrisoquine

  • Relevance: Similar to sparteine, debrisoquine serves as a phenotypic marker for CYP2D6 activity, and the research links the disposition of R-(-)-flecainide to the sparteine/debrisoquine metabolizer phenotype. This suggests that the metabolism of R-(-)-flecainide might be affected by the same enzymatic pathway as debrisoquine, highlighting the potential role of CYP2D6 in R-(-)-flecainide metabolism. []
Source

The compound is synthesized through various chemical methods, with significant advancements made in its synthesis over the years. R-(-)-Flecainide is derived from the benzoate ester of 2-(aminomethyl)piperidine and 2,2,2-trifluoroethoxybenzoic acid, among other precursors. Its development has been documented in several patents and scientific literature, highlighting its synthetic pathways and applications in pharmacology.

Classification

R-(-)-Flecainide is classified as an antiarrhythmic drug under the Anatomical Therapeutic Chemical (ATC) classification system as C01BC04. It acts by blocking sodium channels in cardiac tissues, which helps to restore normal heart rhythm.

Synthesis Analysis

Methods

The synthesis of R-(-)-Flecainide involves multiple steps, with two primary methods being highlighted:

  1. Two-Step Process: This commercially preferred method involves:
    • The reaction of 2,2,2-trifluoroethoxybenzoic acid with a suitable activating agent to form an intermediate.
    • Subsequent reaction with 2-(aminomethyl)piperidine to yield R-(-)-Flecainide.
    This method typically results in moderate yields around 71% due to the complexity of the reactions involved .
  2. One-Step Condensation: This approach directly reacts the acid chloride with 2-(aminomethyl)piperidine but often results in a mixture of isomers due to non-selective reactions at both nitrogen sites .

Technical Details

The synthesis requires specific reagents such as 7.8 equivalents of trifluoroethanol, polar solvents, strong bases, and copper catalysts. The reaction conditions are critical for achieving high purity and yield of the final product .

Molecular Structure Analysis

Structure

R-(-)-Flecainide has a complex molecular structure characterized by:

  • Chemical Formula: C17H20F6N2O3
  • Molecular Weight: Approximately 370.35 g/mol
  • Chirality: The R-enantiomer is specifically active against arrhythmias.

Data

The three-dimensional structure can be analyzed using various computational methods to understand its interaction with sodium channels. The compound exhibits a significant degree of stereoselectivity in its metabolic pathways .

Chemical Reactions Analysis

Reactions

R-(-)-Flecainide undergoes several chemical reactions during its synthesis and metabolism:

  • Acylation Reactions: Involves the formation of amides from acid chlorides.
  • Reduction Reactions: The amide can be reduced to yield R-(-)-Flecainide through catalytic hydrogenation.

Technical Details

The reaction conditions must be carefully controlled to prevent side reactions and ensure high yields. For example, the use of haloacetonitrile as an activating agent can significantly influence the efficiency of the acylation step .

Mechanism of Action

R-(-)-Flecainide functions primarily as a sodium channel blocker. Its mechanism involves:

  • Inhibition of Sodium Channels: By binding to the fast sodium channels in cardiac myocytes, it reduces the influx of sodium ions during depolarization.
  • Decreased Intracardiac Conduction Velocity: This action leads to a slower conduction velocity across cardiac tissues, which is beneficial in managing arrhythmias.

Data

Clinical studies have shown that R-(-)-Flecainide effectively reduces episodes of atrial fibrillation and ventricular tachycardia by stabilizing cardiac electrical activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for quantifying flecainide levels in biological samples due to its sensitivity and specificity .

Applications

R-(-)-Flecainide is primarily used in clinical settings for:

  • Cardiac Arrhythmia Treatment: Effective in managing supraventricular tachycardia and preventing ventricular arrhythmias.
  • Research Applications: Utilized in studies related to cardiac electrophysiology and drug interactions.

Furthermore, ongoing research continues to explore its potential uses in other areas of cardiology and beyond .

Properties

CAS Number

99495-90-6

Product Name

R-(-)-Flecainide

IUPAC Name

N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Molecular Formula

C17H20F6N2O3

Molecular Weight

414.34 g/mol

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1

InChI Key

DJBNUMBKLMJRSA-LLVKDONJSA-N

SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Synonyms

N-[(2R)-2-Piperidinylmethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide; (R)-Flecainide; (-)-Flecainide;

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Isomeric SMILES

C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.